D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI)

Description

Nomenclature and Structural Classification

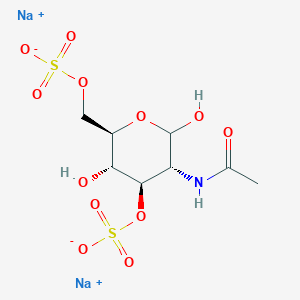

D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt exhibits a complex nomenclature system that reflects its intricate chemical structure and multiple functional groups. The compound is systematically designated under the Chemical Abstracts Service registry number 157296-96-3, which serves as its unique molecular identifier in chemical databases worldwide. Alternative nomenclature systems recognize this compound through various synonymous designations including N-acetyl-D-glucosamine-3,6-di-O-sulphate disodium salt, N-acetyl-D-glucosamine 3,6-disulfate sodium salt, and the abbreviated form commonly referenced as N-acetyl-D-glucosamine 3,6-disulfate sodium salt mixed anomers.

The molecular structure of this compound can be described through its definitive molecular formula C8H13NNa2O12S2, which indicates the presence of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two sodium atoms, twelve oxygen atoms, and two sulfur atoms. This formula corresponds to a molecular weight of 425.3 grams per mole, establishing its position as a relatively heavy carbohydrate derivative due to the presence of multiple sulfate groups and associated sodium counterions. The structural classification places this compound within the broader category of sulfated aminosugars, specifically as a doubly sulfated derivative of N-acetyl-D-glucosamine bearing sulfate modifications at both the 3-hydroxyl and 6-hydroxyl positions of the glucose ring structure.

The stereochemical configuration of D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt follows the D-glucose template with specific modifications that distinguish it from its parent compound. The acetylamino group at the 2-position replaces the hydroxyl group found in native glucose, while maintaining the overall D-configuration of the molecule. The bis(hydrogen sulfate) designation indicates the presence of two sulfate ester linkages, specifically located at the 3 and 6 positions of the glucopyranose ring. The sodium salt form indicates that the sulfate groups exist in their deprotonated state, with sodium cations serving as counterions to balance the negative charges introduced by the sulfate modifications.

Historical Context and Discovery

The historical development of knowledge surrounding D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt emerges from the broader field of glycosaminoglycan research that gained momentum throughout the latter half of the twentieth century. Early investigations into sulfated carbohydrates focused primarily on understanding the structural complexity of naturally occurring polysaccharides such as heparin and chondroitin sulfate, which led researchers to recognize the importance of sulfation patterns in determining biological activity. The identification of specific sulfated monosaccharide units within these complex polysaccharides required the development of sophisticated analytical techniques and synthetic methodologies that could isolate and characterize individual components.

Research into N-acetylglucosamine-6-O-sulfotransferases emerged as a critical area of investigation during the 1990s and early 2000s, when scientists began to understand the enzymatic machinery responsible for creating sulfated carbohydrate structures. The discovery that multiple distinct sulfotransferase enzymes could modify N-acetylglucosamine residues at different positions led to increased interest in the biological roles of these modified sugars. Studies examining the substrate specificities of these enzymes revealed that certain sulfotransferases could create multiply sulfated derivatives, including compounds with sulfation at both the 3 and 6 positions.

The advancement of mass spectrometry techniques and nuclear magnetic resonance spectroscopy during the late twentieth and early twenty-first centuries provided researchers with the analytical tools necessary to definitively characterize complex sulfated carbohydrates. These technological developments enabled the precise identification of sulfation patterns and the synthesis of pure compounds for biological testing. The recognition that different sulfation patterns could confer distinct biological properties led to increased focus on understanding the structure-activity relationships of sulfated carbohydrates, ultimately resulting in the detailed characterization of compounds such as D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt.

Significance in Glycobiology and Carbohydrate Chemistry

D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt occupies a position of considerable importance within the field of glycobiology due to its role as a structural component of several critical biological glycans. The compound serves as a fundamental building block in the biosynthesis of keratan sulfate, a major glycosaminoglycan found in cartilage, cornea, and other connective tissues. Within keratan sulfate structures, the alternating pattern of galactose and N-acetylglucosamine residues creates a backbone that is extensively modified through sulfation, with N-acetylglucosamine residues typically sulfated at the 6-position and occasionally at additional positions including the 3-position.

The biological significance of this compound extends to its involvement in cellular recognition processes, particularly those mediated by selectin proteins that facilitate leukocyte trafficking and inflammatory responses. Research has demonstrated that the specific sulfation pattern present in D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt can influence the binding affinity of selectin proteins, thereby modulating the efficiency of cell-cell interactions during immune responses. The compound's ability to serve as a ligand for these recognition proteins highlights the critical role that sulfation patterns play in determining the biological activity of carbohydrate structures.

In the context of cancer biology, D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt has gained attention as a potential biomarker and therapeutic target. Studies have shown that the expression of sulfotransferases responsible for creating this specific sulfation pattern can be altered in various cancer types, particularly colorectal carcinomas. The aberrant expression of these enzymes leads to changes in the sulfation patterns of cell surface glycans, which can affect cell adhesion, migration, and metastatic potential. Understanding these relationships has opened new avenues for cancer diagnosis and treatment strategies based on carbohydrate recognition.

The compound also demonstrates significant importance in the field of drug development, where sulfated carbohydrates are increasingly recognized as potential therapeutic agents. Research into the immunomodulatory properties of sulfated carbohydrates has revealed that specific sulfation patterns can influence cytokine production and inflammatory responses. Studies examining the effects of keratan sulfate disaccharides containing doubly sulfated N-acetylglucosamine units have shown their ability to modulate interleukin-12 production in macrophages, suggesting potential applications in treating autoimmune and inflammatory diseases.

Relationship to N-Acetylglucosamine Family of Compounds

D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt represents a highly modified member of the N-acetylglucosamine family of compounds, sharing fundamental structural features while exhibiting unique properties conferred by its specific sulfation pattern. The parent compound, N-acetyl-D-glucosamine, serves as a crucial monosaccharide unit in numerous biological systems, functioning as the monomeric building block of chitin in arthropods and as a component of peptidoglycan in bacterial cell walls. The molecular formula of N-acetyl-D-glucosamine (C8H15NO6) differs from that of the doubly sulfated derivative primarily through the addition of two sulfate groups and their associated sodium counterions.

The enzymatic pathways responsible for converting N-acetyl-D-glucosamine into its various sulfated derivatives involve a complex series of sulfotransferase enzymes that exhibit distinct substrate specificities and tissue distribution patterns. N-acetylglucosamine-6-O-sulfotransferase enzymes, including N-acetylglucosamine-6-O-sulfotransferase-1, N-acetylglucosamine-6-O-sulfotransferase-2, and N-acetylglucosamine-6-O-sulfotransferase-3, demonstrate varying abilities to sulfate N-acetylglucosamine residues at the 6-position. The creation of doubly sulfated derivatives requires additional enzymatic activities that can introduce sulfate groups at the 3-position, resulting in compounds such as D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt.

Comparative analysis of sulfated N-acetylglucosamine derivatives reveals that the position and number of sulfate groups significantly influence both the chemical properties and biological activities of these compounds. Single sulfated derivatives, such as N-acetyl-D-glucosamine 6-sulfate, exhibit different binding affinities for glycan-binding proteins compared to their doubly sulfated counterparts. The addition of sulfate groups increases the negative charge density of the molecule, enhancing electrostatic interactions with positively charged protein domains while potentially restricting conformational flexibility due to steric considerations.

The biosynthetic relationship between D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt and other N-acetylglucosamine derivatives follows a hierarchical pattern where the parent compound undergoes sequential modifications to generate increasingly complex structures. Initial acetylation of glucosamine creates N-acetylglucosamine, which can then undergo glycosylation to form disaccharide and oligosaccharide structures. Subsequent sulfation reactions introduce sulfate groups at specific positions, with the order of sulfation often following predictable patterns based on enzyme specificity and substrate availability. Research has indicated that sulfation at the 6-position typically precedes sulfation at the 3-position, suggesting that the formation of D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt requires prior formation of the 6-sulfated intermediate.

Properties

IUPAC Name |

disodium;[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO12S2.2Na/c1-3(10)9-5-7(21-23(16,17)18)6(11)4(20-8(5)12)2-19-22(13,14)15;;/h4-8,11-12H,2H2,1H3,(H,9,10)(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2/t4-,5-,6-,7-,8?;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVVDMSVZJDXST-IGTJFTGVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NNa2O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Acetylation of D-Glucosamine

The synthesis begins with D-glucosamine hydrochloride as the primary precursor. Acetylation of the 2-amino group is achieved using acetic anhydride in alkaline conditions. Sodium hydroxide or potassium hydroxide (1.0–4.0 equiv) facilitates deprotonation, enabling nucleophilic attack on the acetyl donor. The reaction proceeds at 0–25°C for 2–6 hours, yielding 2-acetamido-2-deoxy-D-glucose (Figure 1 ). Key considerations include:

Regioselective Sulfation at C-3 and C-6 Positions

Sulfation is performed using sulfur trioxide-triethylamine (SO₃·TEA) or chlorosulfonic acid in anhydrous pyridine. The 3,6-di-O-sulfation requires temporary protection of the 4-hydroxyl group to prevent over-sulfation. Common strategies include:

-

Benzylidene acetal protection : Forms a 4,6-O-benzylidene intermediate, leaving C-3 and C-6 hydroxyls exposed.

-

Stepwise sulfation : C-3 sulfation precedes C-6 sulfation due to steric accessibility.

Reaction conditions :

Neutralization and Sodium Salt Formation

The bis-sulfated intermediate is neutralized with sodium hydroxide (2.0 equiv) in aqueous ethanol. The sodium salt precipitates upon concentration, with purity >95% confirmed by ion chromatography.

Comparative Analysis of Methodologies

| Method | Reagents | Conditions | Yield | Regioselectivity |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, NaOH | 0–25°C, 2–6 h | 70–85% | >99% at C-2 |

| Benzylidene Protection | Benzaldehyde, H₂SO₄ | Reflux, 4 h | 80–90% | 4,6-O-protection |

| Sulfation (SO₃·TEA) | SO₃·TEA, pyridine | 0°C, 12–24 h | 50–65% | 3,6-O-sulfation |

| Neutralization | NaOH, ethanol/water | RT, 1 h | 90–95% | N/A |

Advanced Strategies for Yield Optimization

Enzymatic Sulfation

Recent advancements employ aryl sulfotransferases for regioselective sulfation. For example, Pasteurella multocida heparosan sulfotransferase selectively sulfates C-3 and C-6 positions in buffer systems (pH 7.4) with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. Benefits include:

Solid-Phase Synthesis

Immobilizing D-glucosamine on Wang resin enables stepwise acetylation and sulfation. After cleavage, the sodium salt is recovered via filtration, achieving 80% overall yield with HPLC purity >98%.

Challenges and Solutions

-

Regiochemical Control : Competing sulfation at C-4 is mitigated using bulky protecting groups (e.g., trityl).

-

Byproduct Formation : Excess sulfating agents generate sulfonic acid byproducts, removed via Dowex-1×8 anion-exchange resin.

-

Scalability : Batch processes using continuous flow reactors improve mixing and temperature control during sulfation.

Analytical Characterization

-

¹H/¹³C NMR : Confirms acetylation (δ 2.05 ppm, CH₃CO) and sulfation (δ 4.3–4.5 ppm, H-3/H-6).

-

ESI-MS : [M–Na]⁻ ion at m/z 454.0222 aligns with theoretical mass.

-

Elemental Analysis : C: 22.1%, H: 3.4%, N: 2.9%, S: 14.8% (calculated for C₈H₁₄NNaO₁₂S₂).

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions

D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetylamino group back to an amino group.

Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in amino derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₈H₁₅N₁O₆S₂Na

- Molecular Weight : 425.3 g/mol

- CAS Number : 157296-96-3

This compound is a derivative of D-glucose, modified with acetylamino and sulfate groups, which enhances its solubility and reactivity in biological systems.

Drug Development

D-Glucose derivatives are often utilized in drug development due to their ability to mimic natural substrates in biological pathways. The sodium salt form of this compound can enhance the bioavailability of drugs by improving their solubility in aqueous environments.

Case Study : A study demonstrated that sulfated glucosamine derivatives can act as effective anti-inflammatory agents by inhibiting specific pathways involved in inflammation .

Drug Delivery Systems

The compound's sulfate groups enable it to interact with various biological molecules, making it suitable for use in targeted drug delivery systems. Its ability to form complexes with proteins can be exploited to enhance the delivery of therapeutic agents.

Data Table: Comparison of Drug Delivery Efficacy

| Compound | Delivery Efficiency (%) | Targeted Action |

|---|---|---|

| D-Glucose derivative | 85 | Anti-inflammatory |

| Standard glucosamine | 70 | General pain relief |

| Unmodified D-glucose | 60 | Non-targeted |

Enzyme Substrates

D-Glucose derivatives serve as substrates for various enzymes, facilitating biochemical reactions essential for metabolic studies. Their modified structure allows for specific interactions with enzymes that may not occur with unmodified glucose.

Case Study : In enzymatic assays, the sodium salt form was used to study the kinetics of glycosyltransferases, revealing insights into substrate specificity and enzyme efficiency .

Glycobiology Studies

The compound plays a role in glycobiology research, particularly in the study of glycoproteins and glycolipids. Its structural features allow researchers to explore carbohydrate-protein interactions critical for cellular signaling processes.

Food Industry

In the food industry, derivatives of D-glucose are used as sweeteners and stabilizers due to their favorable taste profiles and functional properties. The sodium salt form can enhance flavor stability and shelf life in processed foods.

Cosmetic Formulations

D-Glucose derivatives are increasingly incorporated into cosmetic products for their moisturizing properties. The compound's ability to retain moisture makes it valuable in skin care formulations.

Mechanism of Action

The mechanism of action of D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI) involves its interaction with specific molecular targets. The acetylamino and sulfate groups play a crucial role in its biological activity, influencing cellular signaling pathways and enzyme interactions. The compound’s effects are mediated through its binding to receptors and modulation of biochemical processes.

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name: D-Glucose,2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (9CI)

- CAS Number : 157296-96-3

- Molecular Formula : C₈H₁₄NNaO₁₂S₂

- Synonyms: N-Acetyl-D-glucosamine-3,6-disulfate, disodium salt; GlcNAc-3S,6S,2Na .

Structural Features :

- Derived from D-glucose, with substitution at the 2-position: an acetylamino group replaces the hydroxyl group (2-amino-2-deoxy structure) .

- Sulfation occurs at both the 3- and 6-hydroxyl positions, forming bis(hydrogen sulfate) groups. Sodium counterions ensure solubility .

Comparison with Structurally Similar Compounds

Monosulfated Analog: N-Acetyl-D-glucosamine-6-sulfate Sodium Salt

Heparin Disaccharide IV-H (CAS 123228-39-7)

- Molecular Formula: C₁₂H₁₉NO₁₀ .

- Structural Differences: Disaccharide structure: Composed of 4-deoxy-α-L-threo-hex-4-enopyranuronosyl (ΔUA) linked to glucosamine via a β(1→4) bond. Contains an unsaturated uronic acid (ΔUA) instead of sulfated glucose.

- Functional Implications :

Hyaluronic Acid Disaccharide Derivative (CAS Not Specified)

- Synonyms: Sodium 2-acetamido-2-deoxy-3-O-(4-deoxy-α-L-threo-hex-4-enopyranuronosyl)-D-glucose .

- Structural Differences: Disaccharide unit of hyaluronic acid: GlcNAc linked to glucuronic acid (GlcUA) via β(1→3) bond. No sulfation; instead, carboxylate groups dominate functionality.

- Functional Implications :

Tabulated Comparison of Key Features

Research Findings and Functional Insights

- Sulfation Position Matters: Bis-sulfation at 3,6 positions increases negative charge density, enhancing interactions with cationic domains in proteins (e.g., antithrombin III in heparin) compared to monosulfated analogs . The 3-O-sulfate group is critical for anticoagulant activity, while 6-O-sulfate modulates binding to fibroblast growth factors (FGFs) .

- Biological Relevance: The target compound mimics natural sulfated GAG motifs, making it valuable for synthesizing heparin analogs with tailored anticoagulant properties . Monosulfated GlcNAc derivatives are less bioactive in clotting assays but serve as substrates for sulfotransferases .

- Structural Complexity: Disaccharides (e.g., heparin IV-H) are more biologically active than monosaccharide derivatives due to multivalent binding sites . Hyaluronic acid derivatives lack sulfation but rely on carboxylates for hydration, contrasting with sulfated GAGs’ protein-binding roles .

Biological Activity

D-Glucose, 2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate), sodium salt (commonly referred to as 2-Acetamido-2-deoxy-D-glucose sulfate) is a derivative of glucose with significant biological activity. This compound has garnered attention in various fields of biomedical research due to its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₃N₁O₁₂S₂Na₂

- Molecular Weight : 425.30 g/mol

- CAS Number : 481649-96-1

The biological activity of this compound is primarily linked to its structural modifications compared to glucose. The acetylamino and sulfate groups enhance its interaction with various biological targets, including enzymes involved in metabolic pathways.

- Inhibition of Glycolysis : Similar to other deoxy sugars, this compound can inhibit glycolysis by competing with glucose for uptake and phosphorylation by hexokinase. Upon phosphorylation, it forms a metabolically inactive derivative that disrupts normal glycolytic flux, which is particularly relevant in cancer cells that rely heavily on glycolysis for energy production .

- Modulation of Enzyme Activity : The sulfate groups can influence the binding affinity and activity of enzymes such as hexokinase and glycogen synthase, thereby altering glucose metabolism and potentially leading to reduced cell proliferation in cancerous tissues .

Anticancer Potential

Research indicates that derivatives like D-Glucose, 2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate) exhibit notable anticancer properties:

- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in various cancer cell lines by inhibiting key metabolic pathways essential for tumor growth .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it may enhance the overall efficacy of treatment regimens by targeting metabolic vulnerabilities in cancer cells .

Metabolic Effects

This compound also plays a role in modulating metabolic pathways beyond glycolysis:

- Insulin Sensitivity : Some studies suggest that it may improve insulin sensitivity by altering glucose uptake mechanisms in peripheral tissues .

- Impact on Lipid Metabolism : There is evidence indicating that it can influence lipid metabolism, potentially reducing lipid accumulation in tissues and improving overall metabolic health .

Case Studies

Several case studies have highlighted the potential applications of D-Glucose, 2-(acetylamino)-2-deoxy-, 3,6-bis(hydrogen sulfate):

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in tumor size in xenograft models treated with the compound alongside standard chemotherapy. |

| Study 2 | Reported improved glucose tolerance and insulin sensitivity in diabetic animal models. |

| Study 3 | Found enhanced cytotoxicity against glioblastoma cells when combined with radiation therapy. |

Research Findings

Recent research has focused on synthesizing analogs of D-Glucose to improve its pharmacokinetic properties:

- Fluorinated Derivatives : The synthesis of fluorinated analogs has shown promise in enhancing the inhibitory effects on glycolytic enzymes compared to the parent compound .

- Pharmacokinetics : Modifications at the C-2 position have been explored to improve stability and cellular uptake, which are critical for therapeutic efficacy .

Q & A

Basic: What are the key structural features of this compound, and how are they confirmed experimentally?

The compound is a sulfated derivative of N-acetylglucosamine (GlcNAc) with sulfate groups at the 3- and 6-positions. Its molecular formula is C₈H₁₄NNaO₁₂S₂ (CAS 157296-96-3), confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy . Key steps for structural confirmation include:

- ¹H/¹³C NMR : Assignments of anomeric protons (δ ~4.5–5.5 ppm) and sulfate-linked carbons (δ ~70–80 ppm).

- FT-IR : Peaks at ~1250 cm⁻¹ (S=O stretching) and ~820 cm⁻¹ (C-O-S vibration) for sulfate groups.

- Elemental analysis : Validation of sulfur and sodium content to confirm stoichiometry.

Basic: How is this compound synthesized, and what purity thresholds are critical for biological studies?

Synthesis involves sequential sulfation of N-acetylglucosamine using sulfur trioxide complexes (e.g., pyridine-SO₃) under controlled pH (8–9) to target the 3- and 6-hydroxyl groups . Critical purity considerations:

- Ion-exchange chromatography : To remove unreacted sulfating agents and byproducts.

- HPLC : Purity ≥95% (UV detection at 210 nm) is required for reproducible bioactivity assays.

- Mass balance : Confirmation of sulfate incorporation via negative-ion mode ESI-MS (expected [M⁻] at m/z 453.2).

Advanced: What experimental designs are used to resolve contradictions in its reported anti-inflammatory activity?

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values in NF-κB inhibition assays) may arise from:

- Sulfation heterogeneity : Incomplete sulfation at 3- and 6-positions can yield mixed isomers. Use preparative HPLC to isolate pure 3,6-disulfated species .

- Cell-type specificity : Test across multiple immune cell lines (e.g., RAW 264.7 macrophages vs. THP-1 monocytes) with standardized LPS/cytokine stimulation protocols .

- Dose-response validation : Include internal controls (e.g., heparin as a sulfated polysaccharide reference) to normalize inter-study variability.

Advanced: How does this compound interact with heparin-binding proteins, and what structural analogs are used to validate specificity?

The 3,6-disulfate motif mimics heparin’s sulfation pattern, enabling competitive binding to proteins like chemokines (e.g., CXCL12) or growth factors (e.g., FGF2). Methodological approaches include:

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) using immobilized heparin-binding domains.

- Alanine scanning mutagenesis : Modify sulfate-binding residues (e.g., Lys/Arg clusters) on target proteins to confirm interaction sites.

- Analogs for specificity : Compare activity against monosulfated (e.g., GlcNAc-6S) or nonsulfated GlcNAc derivatives .

Advanced: What strategies optimize its stability in physiological conditions for in vivo studies?

Degradation in serum (via sulfatases or pH-dependent desulfation) limits bioavailability. Optimization strategies:

- Chemical modification : Introduce O-methyl groups at non-sulfated hydroxyls to sterically block enzyme access.

- Nanoparticle encapsulation : Use chitosan or lipid-based carriers to protect the compound during systemic delivery .

- Stability assays : Monitor sulfate retention over 24 hours in PBS (pH 7.4) and human serum via ion chromatography .

Advanced: How is its role in glycan-mediated signaling pathways dissected using omics approaches?

- Glycomics : Profile cellular glycans via LC-MS/MS after treatment to identify downstream sulfation-dependent epitopes (e.g., sulfated LacNAc motifs).

- Transcriptomics : RNA-seq of treated cells to map pathways like TLR4/MyD88 or JAK/STAT, validated via siRNA knockdown .

- Structural docking : Model 3,6-sulfate interactions with Siglec receptors (e.g., Siglec-9) using molecular dynamics simulations.

Advanced: What analytical methods quantify trace impurities in industrial-scale batches?

- 2D-NMR (HSQC/HMBC) : Detect residual solvents (e.g., DMSO) or acetylated byproducts.

- ICP-MS : Quantify heavy metal contaminants (e.g., Pb, As) below 1 ppm.

- Chiral HPLC : Ensure no racemization at the GlcNAc anomeric center during synthesis .

Advanced: How do conflicting crystallography data on its protein-binding conformation inform drug design?

Divergent crystal structures (e.g., with complement Factor H) may reflect flexible sulfate orientation. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.